6-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde
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Overview
Description
6-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde is a heterocyclic compound that features a chlorine atom at the 6th position and an aldehyde group at the 5th position of the imidazo[1,5-a]pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde typically involves cyclocondensation reactions. One common method is the reaction of 2-aminopyridine with α-haloketones under acidic conditions, followed by chlorination and formylation to introduce the chlorine and aldehyde groups, respectively .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclocondensation reactions using readily available starting materials. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time .
Chemical Reactions Analysis
Types of Reactions
6-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: 6-Chloroimidazo[1,5-a]pyridine-5-carboxylic acid.
Reduction: 6-Chloroimidazo[1,5-a]pyridine-5-methanol.
Substitution: Various substituted imidazo[1,5-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 6-Chloroimidazo[1,5-a]pyridine-5-carbaldehyde varies depending on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved are still under investigation and may vary based on the specific application .
Comparison with Similar Compounds
Similar Compounds
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde: Similar structure but with the aldehyde group at the 3rd position.
6-Chloroimidazo[1,5-a]pyrazine: Similar structure but with a pyrazine ring instead of a pyridine ring
Uniqueness
Its combination of a chlorine atom and an aldehyde group on the imidazo[1,5-a]pyridine ring makes it a versatile intermediate for the synthesis of various derivatives with potential biological and industrial applications .
Properties
Molecular Formula |
C8H5ClN2O |
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Molecular Weight |
180.59 g/mol |
IUPAC Name |
6-chloroimidazo[1,5-a]pyridine-5-carbaldehyde |
InChI |
InChI=1S/C8H5ClN2O/c9-7-2-1-6-3-10-5-11(6)8(7)4-12/h1-5H |
InChI Key |
ZGONBEYFIRPIIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N2C1=CN=C2)C=O)Cl |
Origin of Product |
United States |
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